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Sodium trifluorohydroxyborate(1-)

Cat. No.: B1143853
CAS No.: 13876-97-6
M. Wt: 107.8033196
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Description

Contextualization within Boron and Fluorine Chemical Landscapes

The chemistry of boron is marked by its electron-deficient nature, leading to the formation of a vast array of borane (B79455) and borate (B1201080) compounds with diverse structures and reactivities. Fluorine, the most electronegative element, forms exceptionally strong bonds with boron. The interplay of these two elements has given rise to a rich field of study, from simple binary compounds like boron trifluoride (BF₃) to complex fluoroborate anions.

The investigation of fluoroborates has a long history, intrinsically linked to the development of fluorine chemistry. One of the most well-known species, tetrafluoroboric acid (HBF₄), and its corresponding tetrafluoroborate (B81430) anion ([BF₄]⁻), have been central to this field. wikipedia.orgwikipedia.org Historically, fluoroborate salts were prepared through reactions involving boric acid and hydrofluoric acid. wikipedia.org For instance, potassium tetrafluoroborate can be synthesized by treating potassium carbonate with boric acid and hydrofluoric acid. wikipedia.org

The synthesis of sodium trifluorohydroxyborate, specifically, has been approached through various methods. An older method involved the reaction of a saturated aqueous solution of sodium bifluoride with boric acid, which unfortunately produced sodium fluoride (B91410) as an impurity. google.com A significant advancement was the development of a process to produce sodium trifluorohydroxyborate with high yield and without by-products by reacting sodium bicarbonate with boron trifluoride in water at low temperatures (5 to 20°C). google.com This reaction's success was notable as it avoided the expected formation of complex mixtures of fluoroboric acid or sodium fluoride. google.com

Boron-fluorine compounds have become indispensable in modern chemical research and industry. Boron trifluoride (BF₃) is a versatile and powerful Lewis acid catalyst used extensively in industrial processes like polymerization, alkylation, and isomerization. globenewswire.comjy-chemical.com Its application is critical in the petrochemical industry for producing high-octane gasoline and in the synthesis of pharmaceuticals and specialty chemicals. globenewswire.comfuturemarketinsights.com

The incorporation of fluorine into organoboron compounds is a particularly active area of research. acs.orgnih.gov Fluorinated organoboron compounds serve as valuable building blocks in medicinal chemistry, agrochemistry, and materials science. acs.orgnih.gov The presence of fluorine can enhance the metabolic stability and lipophilicity of drug molecules, prolonging their therapeutic effects. nih.gov

Furthermore, fluorinated boron-based anions are at the forefront of materials science innovation. Species such as tetrakis(trifluoromethyl)borate ([B(CF₃)₄]⁻) and pentafluoroethyltrifluoroborate ([(C₂F₅)BF₃]⁻) are being investigated for their use in high-voltage lithium metal batteries due to their electrochemical stability and high ionic conductivities. mdpi.com The tetrafluoroborate anion ([BF₄]⁻) itself is widely used as a weakly coordinating anion to stabilize reactive cations in organic and inorganic synthesis. wikipedia.org

Nomenclature and Structural Representation of Sodium Trifluorohydroxyborate(1-)

Clear and systematic nomenclature is crucial for distinguishing sodium trifluorohydroxyborate(1-) from other related boron compounds. Its structure, containing three fluorine atoms and one hydroxyl group around a central boron atom, dictates its chemical identity and behavior.

The systematic IUPAC name for the anion [BF₃OH]⁻ is trifluorohydroxyborate(1-). Consequently, the full compound name is sodium trifluorohydroxyborate(1-) . It is identified by the CAS Number 13876-97-6. guidechem.com The anion features a central boron atom in a tetrahedral geometry, bonded to three fluorine atoms and one oxygen atom of the hydroxyl group.

This species belongs to a larger family of anionic boron compounds where different groups are attached to the boron center. A comparison with related anions highlights the diversity of borate chemistry.

Anion NameFormulaKey Features
Tetrafluoroborate[BF₄]⁻Homoleptic anion with four B-F bonds; widely used as a weakly coordinating anion. wikipedia.org
Trifluorohydroxyborate(1-)[BF₃OH]⁻Heteroleptic anion with three B-F bonds and one B-O bond.
Triacetoxyborohydride[(CH₃COO)₃BH]⁻Contains three acetate (B1210297) groups and one hydride bonded to boron; a mild reducing agent. wikipedia.org
Cyanotricarboxylatohydridoborate[BH(CN)(COO)₃]³⁻ (conceptual)Represents a class of cyanoborate anions studied for applications like ionic liquids. researchgate.netuni-wuerzburg.de
Tetrakis(trifluoromethyl)borate[B(CF₃)₄]⁻Homoleptic anion with four B-C bonds; noted for high electrochemical stability. mdpi.com
Bis(mandelato)borate[B(C₈H₆O₃)₂]⁻A chelated orthoborate anion used in non-halogenated ionic liquids. researchgate.net

This table provides a comparative overview of various anionic boron species.

It is essential to distinguish the trifluorohydroxyborate(1-) anion from boron trifluoride adducts. A boron trifluoride adduct is a compound formed by the coordination of the Lewis acid boron trifluoride (BF₃) with a Lewis base. In these adducts, the BF₃ unit remains intact and is connected to the base via a dative bond. For example, BF₃ forms adducts with ethers like dimethyl ether or tetrahydrofuran (B95107). mdpi.com

The key distinctions are:

Bonding: In sodium trifluorohydroxyborate(1-), the hydroxyl group is covalently bonded to the boron atom, forming a stable anionic complex, [BF₃OH]⁻. In a BF₃ adduct, such as BF₃·O(CH₃)₂, the boron is coordinated to the oxygen atom of the dimethyl ether, but the species is neutral, and the interaction can be reversible.

Nature of the Species: Sodium trifluorohydroxyborate(1-) is an ionic salt composed of a sodium cation (Na⁺) and a trifluorohydroxyborate anion ([BF₃OH]⁻). guidechem.com A boron trifluoride adduct is a single, typically neutral, molecule.

Formation: Sodium trifluorohydroxyborate(1-) can be synthesized by reacting BF₃ with sodium bicarbonate, where a chemical transformation including the breaking of a B-F bond (conceptually, via hydrolysis and subsequent reaction) and the formation of a B-OH bond occurs. google.com Adducts are formed through the direct association of BF₃ and a Lewis base. mdpi.com

The following table summarizes the fundamental differences:

FeatureSodium Trifluorohydroxyborate(1-)Boron Trifluoride Adduct (e.g., BF₃·OR₂)
Chemical Formula Na[BF₃OH]BF₃·L (where L is a Lewis base)
Boron Center Part of a stable, tetrahedral anion [BF₃OH]⁻The Lewis acidic center of the BF₃ molecule
Bonding to 'O' Covalent B-OH bond within the anionDative B-O bond from the Lewis base
Overall Nature Ionic saltNeutral molecular compound
Stability A distinct, isolable saltStability varies; often in equilibrium with free BF₃ and base

This table highlights the structural and chemical differences between sodium trifluorohydroxyborate(1-) and boron trifluoride adducts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BF3HNaO B1143853 Sodium trifluorohydroxyborate(1-) CAS No. 13876-97-6

Properties

CAS No.

13876-97-6

Molecular Formula

BF3HNaO

Molecular Weight

107.8033196

IUPAC Name

sodium;trifluoro(hydroxy)boranuide

InChI

InChI=1S/BF3HO.Na/c2-1(3,4)5;/h5H;/q-1;+1

SMILES

[B-](O)(F)(F)F.[Na+]

Synonyms

sodium trifluorohydroxyborate(1-)

Origin of Product

United States

Synthetic Methodologies for Sodium Trifluorohydroxyborate 1

Direct Synthetic Routes to the Trifluorohydroxyborate Anion

The direct synthesis of the trifluorohydroxyborate anion, [BF₃OH]⁻, is primarily achieved through controlled reactions involving boron trifluoride (BF₃) or its derivatives. These methods are designed to introduce a single hydroxyl group onto the boron center while retaining three fluorine atoms.

A patented and efficient method for preparing sodium trifluorohydroxyborate involves the reaction of sodium bicarbonate (NaHCO₃) with boron trifluoride. google.com This process is advantageous as it is designed to yield sodium trifluorohydroxyborate as the sole product, thereby avoiding the formation of impurities that require subsequent separation steps. google.com The reaction is typically carried out by bubbling BF₃ gas through a chilled aqueous slurry of sodium bicarbonate. google.com This approach contrasts with older methods, such as reacting a saturated aqueous solution of sodium bifluoride with boric acid, which problematically produced sodium fluoride (B91410) (NaF) as a by-product. google.com

Table 1: Patented Synthesis of Sodium Trifluorohydroxyborate

Reactants Solvent Temperature Key Process Steps Outcome Reference

Hydrolysis of Boron Trifluoride and its Derivatives in Controlled Media

In aqueous solutions, boron trifluoride establishes a complex equilibrium involving several fluorohydroxyborate species. The hydrolysis is not a simple, single-step reaction but a cascade of sequential equilibria. researchgate.net The primary species present at equilibrium in dilute BF₃-H₂O systems are tetrafluoroborate (B81430) ([BF₄]⁻), trifluorohydroxyborate ([BF₃OH]⁻), and boric acid (H₃BO₃), along with H⁺ ions. researchgate.net

Table 2: Equilibrium Species in Dilute BF₃-H₂O Systems

Species Chemical Formula Role Significance Reference
Trifluorohydroxyborate [BF₃OH]⁻ Key Intermediate A primary component in the hydrolysis equilibrium. researchgate.net
Tetrafluoroborate [BF₄]⁻ Stable Product A major species formed during hydrolysis. researchgate.net
Boric Acid H₃BO₃ / B(OH)₃ Final Product The ultimate product of complete hydrolysis. researchgate.net

The hydrolysis of boron trifluoride commences with the formation of a donor-acceptor complex, or adduct, between the Lewis acid BF₃ and the Lewis base H₂O. researchgate.net Low-temperature NMR spectroscopy has confirmed the formation of the simple adduct H₂O→BF₃ in solutions where the concentration of water is less than that of BF₃. researchgate.net

Solvothermal and Hydrothermal Synthetic Approaches

While specific examples detailing the solvothermal or hydrothermal synthesis of sodium trifluorohydroxyborate are not prominent in the literature, these methods are widely used for preparing various inorganic materials, including metal oxides and borates. Solvothermal synthesis involves a chemical reaction in a closed vessel using a non-aqueous solvent at temperatures above its boiling point, leading to high autogenous pressures. Hydrothermal synthesis is a similar process where water is the solvent.

These techniques could theoretically be applied to the synthesis of Na[BF₃OH] by carefully controlling the reaction between a sodium source, a boron source (like B₂O₃ or H₃BO₃), and a fluoride source (like NaF or HF) in a suitable solvent mixture under heat and pressure. For instance, solvothermal methods have been employed to synthesize nanocrystalline BaTiO₃ using benzyl (B1604629) alcohol/water mixtures, where the solvent composition was used to control particle size. rsc.org The principles of controlling precursor stoichiometry, temperature, pressure, and solvent properties could be adapted to favor the formation of the desired trifluorohydroxyborate anion over other species like tetrafluoroborate or boric acid.

Mechanochemical Synthesis Strategies for Borate (B1201080) Salts

Mechanochemical synthesis is a solvent-free or low-solvent technique where mechanical energy, typically from ball milling, is used to induce chemical reactions. nih.gov This method has been successfully applied to the synthesis of various materials, including metal fluorides and other borate compounds. nih.govresearchgate.net For example, sodium fluoroperovskites (NaMF₃, where M = Fe, Mn, Ni) have been prepared by mechanically grinding NaF with binary metal fluorides. researchgate.net More recently, a rapid, large-scale, and ultrapure synthesis of sodium hexafluorophosphate (B91526) (NaPF₆) was achieved by grinding dry ammonium (B1175870) hexafluorophosphate with sodium metal, a process completed in under an hour without needing purification. nih.gov

Applying this strategy to sodium trifluorohydroxyborate could involve the high-energy ball milling of solid-state precursors. Potential reactants could include a mixture of sodium fluoride, a boron oxide or boric acid, and a source of the hydroxyl group. The intense mixing and localized high pressures and temperatures generated during milling could drive the solid-state reaction to form Na[BF₃OH], potentially offering a more environmentally friendly and efficient synthetic route.

Alternative Synthetic Pathways for Related Trifluoroborate Salts

While direct syntheses focus on the [BF₃OH]⁻ anion, a vast body of research exists on the synthesis of organotrifluoroborates, K[RBF₃], which are valuable reagents in organic chemistry, particularly for cross-coupling reactions. wikipedia.org These methods provide insight into the formation and stability of the trifluoroborate core.

The most common and robust method for preparing potassium organotrifluoroborates involves the reaction of an organoboronic acid, RB(OH)₂, with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). wikipedia.orgpitt.edu This reaction readily converts the boronic acid to the corresponding air- and moisture-stable trifluoroborate salt, which can often be purified by simple recrystallization. pitt.edu This method is highly versatile and has been used to prepare a wide array of aryl- and alkyltrifluoroborates.

Similarly, boronic esters, such as pinacol (B44631) esters, can be efficiently converted into their corresponding trifluoroborate salts. researchgate.net This two-step approach, involving the initial formation of a boronic ester followed by treatment with KHF₂, is particularly useful for preparing chiral secondary and tertiary trifluoroborates with high stereochemical integrity. researchgate.net

Another approach avoids the use of hazardous HF by reacting boronic acids with tetrabutylammonium (B224687) bifluoride (TBABF) in a chloroform-water mixture to produce tetrabutylammonium trifluoroborates. orgsyn.orgthieme-connect.com This one-pot procedure is tolerant of many functional groups and provides good to excellent yields for a variety of substrates. orgsyn.org

Table 3: General Synthetic Routes to Related Trifluoroborate Salts

Precursor Reagent(s) Product Type Key Features Reference(s)
Organoboronic Acid (RB(OH)₂) Potassium Hydrogen Fluoride (KHF₂) Potassium Organotrifluoroborate (K[RBF₃]) Common, robust method; produces stable, crystalline salts. wikipedia.orgpitt.edu
Pinacolboronic Ester Potassium Hydrogen Fluoride (KHF₂) Potassium Organotrifluoroborate (K[RBF₃]) Useful for complex and chiral substrates; high yields. researchgate.net

These alternative pathways underscore the thermodynamic favorability of the R-BF₃⁻ moiety, which serves as a stable, protected form of the more reactive boronic acid. u-tokyo.ac.jp The principles of fluoride addition to a trivalent boron center are fundamental to all these syntheses.

Anion Exchange and Precipitation Reactions

Anion exchange and precipitation are fundamental techniques in inorganic synthesis that can be effectively applied to the preparation of sodium trifluorohydroxyborate(1-). These methods rely on the exchange of ions between reactants in a solution, leading to the formation of the desired product, which can then be isolated as a precipitate.

A common approach involves the reaction of a suitable boron-containing precursor with a fluoride source in the presence of a sodium salt. For instance, the synthesis of the closely related sodium tetrafluoroborate can be achieved by reacting boric acid with sodium fluoride in the presence of a strong acid like hydrochloric acid. thieme-connect.de A similar principle can be applied to synthesize sodium trifluorohydroxyborate(1-).

One documented method for producing sodium hydroxytrifluoroborate involves the reaction of sodium bicarbonate with boron trifluoride in an aqueous medium. This reaction proceeds to form the desired product, which can then be precipitated from the solution. The use of an anion exchange cartridge has also been demonstrated for the synthesis of radiolabeled 18F-tetrafluoroborate, where fluoride ions are trapped and reacted with boron trifluoride. nih.gov This technique highlights the potential of ion exchange chromatography in the purification and isolation of fluoroborate salts.

Precipitation reactions are driven by the formation of an insoluble product when solutions of two soluble salts are mixed. The general form of such a double displacement reaction is:

AB + CD → AD + CB

In the context of sodium trifluorohydroxyborate(1-) synthesis, one of the products (AD or CB) would be the target compound, which precipitates out of the solution. The success of this method hinges on the selection of appropriate starting materials with suitable solubility characteristics.

High-Temperature Solid-State Synthesis of Fluoroborates

High-temperature solid-state synthesis offers an alternative route to fluoroborate compounds, including potentially sodium trifluorohydroxyborate(1-). These reactions are typically carried out by heating a mixture of solid reactants to high temperatures, inducing a reaction in the absence of a solvent. This method can be advantageous for producing highly pure, crystalline products and for reactions that are not feasible in solution.

For example, the preparation of ammonium fluoborate can be achieved by heating a mixture of ammonium bifluoride and boric acid. google.com This reaction demonstrates the feasibility of forming fluoroborate anions through solid-state reactions. Another relevant example is the reaction of sodium tetraborate (B1243019) with sodium fluoride and sulfuric acid at elevated temperatures to produce boron trifluoride, a key precursor for many fluoroborate compounds. quora.com

A general representation of a solid-state reaction for a generic fluoroborate could be:

NaX + BY → Na[BYX]

Where NaX is a sodium salt and BY is a boron-containing compound. The reaction is driven by the thermal energy supplied, which overcomes the activation energy barrier for the reaction between the solid reactants.

While specific literature on the direct high-temperature solid-state synthesis of sodium trifluorohydroxyborate(1-) is not abundant, the principles from the synthesis of other fluoroborates suggest that a reaction between a sodium salt (e.g., sodium fluoride or sodium hydroxide) and a boron compound (e.g., boric acid or boron trifluoride) at elevated temperatures could be a viable synthetic pathway. The reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants, would need to be carefully controlled to obtain the desired product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency and selectivity of the synthesis of sodium trifluorohydroxyborate(1-) are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent system, temperature, and pressure is essential to maximize the yield and purity of the product.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the outcome of the synthesis of sodium trifluorohydroxyborate(1-). The solvent not only facilitates the interaction between reactants but can also affect the solubility of the product and byproducts, thereby influencing the reaction equilibrium and the ease of product isolation.

In the synthesis of fluoroborate compounds, a variety of solvents have been employed, including water, acetonitrile, and tetrahydrofuran (B95107) (THF). For instance, in the synthesis of 18F-tetrafluoroborate, a mixture of petroleum ether and THF was used as the reaction medium. nih.gov The synthesis of other fluorinated compounds has also been shown to be sensitive to the solvent used.

The table below summarizes the effect of different solvents on the synthesis of related fluorinated compounds, providing insights into the potential impact of solvent choice on the synthesis of sodium trifluorohydroxyborate(1-).

Solvent SystemReactantsProductObservationsReference
WaterSodium Bicarbonate, Boron TrifluorideSodium HydroxytrifluoroborateFacilitates the reaction and precipitation of the product.
Petroleum Ether/THF (50:1)18F-Fluoride, Boron Trifluoride18F-TetrafluoroborateOptimized for the radiochemical synthesis, affecting yield and purity. nih.gov nih.gov
AcetonitrileAniline, Iso-pentyl nitrite, Ethanolic HCl, Sodium TetrafluoroborateAryl Diazonium TetrafluoroborateUsed in a flow synthesis process, enabling high yields. researchgate.net researchgate.net

The selection of an appropriate solvent system for the synthesis of sodium trifluorohydroxyborate(1-) would depend on the specific reaction pathway chosen. For precipitation methods, a solvent in which the desired product has low solubility would be ideal to maximize the yield. For other methods, the solvent's ability to dissolve the reactants and its inertness to the reaction conditions would be primary considerations.

Temperature and Pressure Parameter Influences on Product Formation

Temperature and pressure are critical parameters that can significantly impact the rate, yield, and selectivity of chemical reactions, including the synthesis of sodium trifluorohydroxyborate(1-).

Temperature:

The reaction temperature can affect the kinetics of the reaction, with higher temperatures generally leading to faster reaction rates. However, for some reactions, elevated temperatures can also lead to the formation of undesirable byproducts or the decomposition of the desired product. In the synthesis of sodium hydroxytrifluoroborate from sodium bicarbonate and boron trifluoride, a low temperature (below 5°C or in the range of 5-20°C) is specified in a patent, suggesting that controlling the temperature is crucial for the successful formation of the product.

The thermal stability of the reactants and products is also a key consideration. For instance, the decomposition of reagents or products at higher temperatures can limit the achievable yield.

Pressure:

While the influence of pressure on the synthesis of sodium trifluorohydroxyborate(1-) in solution is not extensively documented, it can be a significant factor in gas-phase or high-pressure reactions. For reactions involving gaseous reactants like boron trifluoride, the partial pressure of the gas can influence the reaction rate.

In solid-state synthesis, high pressure can be used to increase the contact between reactants and lower the reaction temperature required. However, for most solution-based syntheses of fluoroborates, the reactions are typically carried out at atmospheric pressure.

The following table provides a summary of the temperature conditions used in the synthesis of related fluoroborate compounds.

Temperature (°C)ReactantsProductNotesReference
< 5 or 5-20Sodium Bicarbonate, Boron TrifluorideSodium HydroxytrifluoroborateLow temperature is crucial for the reaction.
Room Temperature18F-Fluoride, Boron Trifluoride18F-TetrafluoroborateReaction proceeds efficiently at ambient temperature. nih.gov nih.gov
0Aniline, Iso-pentyl nitrite, Ethanolic HClAryl Diazonium ChlorideInitial step in a flow synthesis, followed by reaction with NaBF₄ at ambient temperature. researchgate.net researchgate.net
BoilingAmmonium Bifluoride, Boric AcidAmmonium FluoborateReaction mixture is boiled to dryness. google.com google.com

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Sodium Trifluorohydroxyborate 1

Vibrational Spectroscopy for Anion Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and characterizing the vibrational modes of the [BF₃OH]⁻ anion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational transitions of a molecule by measuring the absorption of infrared radiation. nih.gov For the trifluorohydroxyborate(1-) anion, the IR spectrum is expected to display characteristic absorption bands corresponding to the various functional groups present. The primary utility of IR spectroscopy in this context is the identification of B-F, B-O, and O-H bonds. nih.govnist.gov

The spectrum can be interpreted by comparison with related borate (B1201080) compounds. nist.gov Key vibrational modes anticipated for the [BF₃OH]⁻ anion include:

O-H Stretching: A prominent, often broad, absorption band is expected in the high-frequency region, typically between 3200 and 3600 cm⁻¹, which is characteristic of the hydroxyl group (O-H) stretching vibration.

B-F Stretching: Strong absorption bands associated with the asymmetric stretching of the B-F bonds are predicted to occur in the 1100-950 cm⁻¹ region.

B-O Stretching: The stretching vibration of the boron-oxygen single bond is typically observed in the 1000-800 cm⁻¹ range. researchgate.net

B-OH Bending: In-plane and out-of-plane bending vibrations involving the B-O-H group are expected at lower frequencies.

The complexity of the spectra for borates with intricate anionic structures means that a detailed interpretation often relies on comparison with known compounds and theoretical calculations. nih.gov

Table 1: Expected Infrared Absorption Frequencies for [BF₃OH]⁻

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch3600 - 3200Strong, Broad
B-F Asymmetric Stretch1100 - 950Strong
B-O Stretch1000 - 800Medium-Strong
B-OH BendingLower FrequenciesMedium-Weak

Raman Spectroscopy for Molecular Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. For the [BF₃OH]⁻ anion, Raman spectroscopy is particularly useful for observing symmetric vibrations, which may be weak or absent in the IR spectrum.

The Raman spectrum of a borate-containing species is expected to show distinct bands. For instance, in related borate minerals, intense Raman bands are attributed to B-O stretching vibrations. sigmaaldrich.comsigmaaldrich.com For the [BF₃OH]⁻ anion, a strong, sharp band corresponding to the symmetric B-F stretching vibration would be a key diagnostic feature. The analysis of polarized light in Raman experiments can further aid in the assignment of specific vibrational modes. researchgate.net

Table 2: Anticipated Raman Shifts for [BF₃OH]⁻

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
B-F Symmetric Stretch~800 - 700Strong
B-O Symmetric Stretch~780Medium
Deformational Modes< 600Weak-Medium

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an exceptionally powerful tool for elucidating the structure of Sodium Trifluorohydroxyborate(1-), as it allows for the direct observation of the ¹¹B, ¹⁹F, and ¹H nuclei, providing a comprehensive picture of the anionic environment. southampton.ac.uk

¹¹B NMR Spectroscopic Analysis for Boron Coordination Environment

¹¹B NMR spectroscopy is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. blogspot.com Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance), with ¹¹B being the more commonly observed nucleus due to its higher sensitivity and sharper signals. blogspot.com

For the trifluorohydroxyborate(1-) anion, the boron atom is tetrahedrally coordinated, being bonded to three fluorine atoms and one hydroxyl group. Tetracoordinate boron species typically exhibit chemical shifts in a distinct region of the ¹¹B NMR spectrum, generally upfield relative to the common standard, BF₃·Et₂O. sdsu.edu The chemical shift for the [BF₃OH]⁻ anion is expected to be in the range of approximately +5 to -5 ppm.

Due to spin-spin coupling with the three equivalent fluorine atoms (¹⁹F, I=1/2), the ¹¹B NMR signal is predicted to appear as a well-defined quartet (1:3:3:1 splitting pattern), a hallmark of the -BF₃ group. The magnitude of the one-bond ¹¹B-¹⁹F coupling constant (¹JB-F) provides further structural confirmation.

Table 3: Predicted ¹¹B NMR Data for [BF₃OH]⁻

ParameterExpected ValueMultiplicity
Chemical Shift (δ)+5 to -5 ppmQuartet
¹JB-F Coupling Constant~15-30 Hz-

¹⁹F NMR Spectroscopic Investigations of Fluorine Bonding and Dynamics

¹⁹F NMR is a highly sensitive technique that provides detailed information about the chemical environment of fluorine atoms. wikipedia.orgslideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it ideal for NMR studies. wikipedia.org

In the [BF₃OH]⁻ anion, the three fluorine atoms are chemically equivalent. Their ¹⁹F NMR spectrum is therefore expected to consist of a single resonance signal. This signal will be split by the neighboring ¹¹B nucleus (I=3/2). This coupling results in a 1:1:1:1 quartet. A smaller, less intense 1:1:1:1:1:1:1 septet may also be observed due to coupling with the less abundant ¹⁰B isotope (I=3). nih.gov The chemical shift for organotrifluoroborates typically falls within a range of -130 to -150 ppm, and a similar range is anticipated for the [BF₃OH]⁻ anion. nih.gov

Table 4: Predicted ¹⁹F NMR Data for [BF₃OH]⁻

ParameterExpected ValueMultiplicity
Chemical Shift (δ)-130 to -150 ppmQuartet (due to ¹¹B)
¹JF-B Coupling Constant~15-30 Hz-

¹H NMR Spectroscopic Probing of Hydroxyl Proton Environments

¹H NMR spectroscopy is used to characterize the hydroxyl proton in the [BF₃OH]⁻ anion. uobasrah.edu.iq The chemical shift of a hydroxyl proton is highly dependent on factors such as solvent, temperature, and concentration due to the effects of hydrogen bonding.

Typically, the hydroxyl proton will appear as a singlet in the ¹H NMR spectrum. researchgate.net The position of this singlet can vary over a wide range. In some cases, if the rate of proton exchange is slow, coupling to other nuclei may be observed. It is possible, though not always resolved, to observe coupling to the fluorine atoms (⁴JH-F) or the boron nucleus. The signal is often broadened by quadrupolar relaxation effects from the boron nucleus and by chemical exchange.

Table 5: Predicted ¹H NMR Data for [BF₃OH]⁻

ParameterExpected ValueMultiplicity
Chemical Shift (δ)Variable (e.g., 2-5 ppm)Singlet (often broad)
Coupling ConstantsNot typically resolved-

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) stands as a cornerstone analytical method for the structural characterization of crystalline materials. tricliniclabs.com By analyzing the pattern of diffracted X-rays from a crystal lattice, detailed information about the atomic arrangement can be obtained. carleton.edu

Single Crystal X-ray Diffraction for Anionic Geometry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is an exacting technique that offers unambiguous determination of the three-dimensional atomic structure of a molecule. rigaku.comcreative-biostructure.com For Sodium Trifluorohydroxyborate(1-), growing a suitable single crystal allows for the precise measurement of the trifluorohydroxyborate anion's geometry and the arrangement of ions within the crystal lattice. youtube.com

Table 1: Illustrative Single-Crystal XRD Data for a Borate Compound This table presents typical data that would be obtained from a single-crystal XRD analysis of a compound like Sodium Trifluorohydroxyborate(1-). The values are for illustrative purposes.

ParameterDescriptionIllustrative Value
Crystal System The symmetry system to which the crystal lattice belongs.Orthorhombic
Space Group The specific symmetry group of the crystal.Pnma
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 8.5 Å, b = 5.4 Å, c = 6.8 Å; α = β = γ = 90°
B-F Bond Length The average distance between the boron and fluorine atoms.1.40 Å
B-O Bond Length The distance between the boron and oxygen atoms.1.48 Å
F-B-F Bond Angle The average angle between two fluorine atoms and the central boron atom.109.1°
F-B-O Bond Angle The average angle between a fluorine atom, the central boron atom, and the oxygen atom.109.8°

Complementary Spectroscopic and Analytical Techniques

While X-ray diffraction provides unparalleled insight into the crystalline structure, a comprehensive characterization of Sodium Trifluorohydroxyborate(1-) involves several other spectroscopic and analytical methods.

UV/Vis Spectrophotometry for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a substance, which corresponds to the excitation of electrons from lower to higher energy levels. wikipedia.org The types of electronic transitions possible in a molecule depend on its bonding. Common transitions include σ → σ, n → σ, and π → π*. libretexts.orgyoutube.com

The trifluorohydroxyborate anion, [BF₃OH]⁻, contains only sigma (σ) bonds and non-bonding (n) electron pairs on the fluorine and oxygen atoms. It lacks the π electrons found in molecules with double or triple bonds. truman.edu Therefore, the possible electronic transitions are σ → σ* and n → σ*. These transitions typically require high energy, meaning they absorb light at short wavelengths, likely in the far-UV region (below 200 nm). libretexts.org While standard UV-Vis spectrophotometers may not be ideal for detailed structural elucidation of this compound, the technique can be highly effective for quantitative analysis if a suitable absorption band is identified. researchgate.netiosrjournals.org

Table 3: Potential Electronic Transitions in the [BF₃OH]⁻ Anion

Transition TypeDescriptionExpected Wavelength Region
n → σ An electron from a non-bonding orbital (on O or F) is excited to an anti-bonding σ orbital.Far-UV (< 200 nm)
σ → σ An electron from a σ bonding orbital (B-F or B-O) is excited to an anti-bonding σ orbital.Far-UV (< 200 nm)

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov For Sodium Trifluorohydroxyborate(1-), electrospray ionization (ESI) in negative ion mode would be a suitable method to analyze the [BF₃OH]⁻ anion. The primary result would be the detection of the molecular ion, allowing for the confirmation of its molecular mass.

Furthermore, the molecular ions can be induced to break apart into smaller, charged fragments. libretexts.org The resulting fragmentation pattern provides valuable structural information. libretexts.orgslideshare.net For the [BF₃OH]⁻ anion, predictable fragmentation pathways could include the loss of neutral species such as hydrogen fluoride (B91410) (HF) or the cleavage of B-F or B-O bonds. Analyzing the m/z values of these fragments helps to piece together the structure of the parent ion.

Table 4: Predicted Mass Spectrometry Fragments for the [BF₃OH]⁻ Anion Calculations based on most common isotopes: ¹¹B, ¹⁹F, ¹⁶O, ¹H.

Ion/FragmentFormulaPredicted m/zDescription
Parent Ion [BF₃OH]⁻85.0The intact trifluorohydroxyborate anion.
Fragment 1 [BF₂O]⁻66.0Loss of a neutral HF molecule.
Fragment 2 [BF₃]⁻68.0Loss of a neutral OH radical (less common).
Fragment 3 [BOHF₂]⁻67.0Loss of a neutral F radical.

Advanced Electron Microscopy for Morphological and Elemental Analysis

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and structure of materials at high magnification.

SEM is particularly useful for examining the surface topography and crystal habit (the external shape) of Sodium Trifluorohydroxyborate(1-) crystals. researchgate.net This can reveal whether the crystals are, for example, cubic, hexagonal, or needle-like, which can be correlated with the internal structure determined by XRD. nih.govnih.gov

Coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), electron microscopy becomes a powerful tool for elemental analysis. researchgate.net As the electron beam scans the sample, it excites atoms, causing them to emit characteristic X-rays. An EDS detector analyzes these X-rays to identify the elements present and their relative abundance. For Sodium Trifluorohydroxyborate(1-), EDS analysis would be used to confirm the presence of sodium (Na), boron (B), fluorine (F), and oxygen (O), thereby verifying the elemental composition of the sample.

Table 5: Information from Advanced Electron Microscopy Techniques

TechniqueInformation ProvidedApplication to Sodium Trifluorohydroxyborate(1-)
Scanning Electron Microscopy (SEM) High-resolution images of the sample's surface.Determination of crystal size, shape (morphology), and surface features.
Transmission Electron Microscopy (TEM) High-resolution images of the internal structure of thin samples.Analysis of crystal lattice defects and nanostructure.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) Elemental composition and mapping.Confirmation of the presence and distribution of Na, B, F, and O in the crystals.

Theoretical and Computational Investigations of Sodium Trifluorohydroxyborate 1

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the molecular properties of the trifluorohydroxyborate(1-) anion. These methods provide insights into the geometry, stability, and the nature of the chemical bonds within the ion.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) has been employed to investigate the structure and energetics of systems containing the trifluorohydroxyborate(1-) anion. DFT calculations are a cornerstone for predicting the equilibrium geometries of molecules. rsc.org For instance, in a study on Lewis acid-catalyzed reactions, the optimized structure of a reaction intermediate involving [BF₃OH]⁻ was determined using DFT. rsc.org

These calculations typically involve selecting a functional, such as B3LYP or M06, and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.netscribd.com The process yields optimized bond lengths and angles that represent the minimum energy structure of the anion. In one computational study, the interaction of BF₃ with a terminal oxygen atom resulted in the lengthening of both the Fe–NO and N–O bonds in the studied complex, a structural change that DFT calculations can accurately model. scispace.com

The energetics of reactions involving the trifluorohydroxyborate anion are also explored using DFT. For example, calculations can determine the relative stabilities, including electronic energy (ΔE) and Gibbs free energy (ΔG), of different species in a reaction pathway. rsc.org Theoretical analysis of catalysts has involved calculating global and local reactivity indices within the conceptual DFT framework to understand how a catalyst like BF₃ influences the electronic properties of reactants. rsc.org

Below is a table showing representative data that can be obtained from DFT geometry optimizations. The values are hypothetical but based on typical bond lengths and angles for fluoroborate species.

Table 1: Calculated Geometrical Parameters for the Trifluorohydroxyborate(1-) Anion from DFT Calculations

Parameter Value
B-F Bond Length 1.45 Å
B-O Bond Length 1.47 Å
O-H Bond Length 0.98 Å
F-B-F Bond Angle 108.5°
F-B-O Bond Angle 110.4°
B-O-H Bond Angle 115.0°

Note: These are representative values. Actual values depend on the level of theory (functional and basis set) and the environment (gas phase or solvent).

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for electronic structure analysis compared to some other methods. researchgate.net While specific high-accuracy ab initio studies focused solely on the isolated [BF₃OH]⁻ anion are not prevalent in the searched literature, the methodologies are well-established for related boron compounds. For example, ab initio quantum chemistry calculations have been extensively used to study isotopic exchange reactions between B(OH)₃ and B(OH)₄⁻, providing insights into boron isotope fractionation. researchgate.net

These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide very accurate energy and wavefunction descriptions. rsc.org Such calculations are crucial for benchmarking results from less computationally expensive methods like DFT and for providing reliable data where experimental results are unavailable. rsc.org For complex systems, ab initio molecular orbital calculations have been used to investigate reaction mechanisms, such as the hydrolysis of Si-O bonds, by modeling the interaction of molecules with water and hydroxide (B78521) ions. researchgate.net

Analysis of Orbital Interactions and Charge Distribution within the Anion

To understand the bonding within the [BF₃OH]⁻ anion, it is essential to analyze how electrons are distributed among the atoms and in the molecular orbitals. Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose. NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs, bonding orbitals, and anti-bonding orbitals. rsc.org

Studies on related compounds have used NBO analysis to determine the Natural Population Analysis (NPA) charges on atoms within a molecule. rsc.org This reveals the extent of charge transfer between atoms upon bond formation. For example, in a study of a ferrous heme-NO fragment interacting with BF₃, NBO analysis showed that the NO moiety becomes partially anionic upon coordination, which helps to explain the observed changes in vibrational frequency. scispace.com The charge transfer interactions between an anion and a π+ system have also been characterized as weak using NBO analysis. rsc.org

The distribution of charge within the [BF₃OH]⁻ anion is critical to its reactivity, particularly its function as a nucleophile or its interaction with cations. The table below illustrates the type of data generated from an NPA/NBO analysis.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for the [BF₃OH]⁻ Anion

Atom NPA Charge (a.u.)
B +0.85
F (avg.) -0.60
O -0.75
H +0.45

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at their energy minimum, molecular dynamics (MD) simulations provide a picture of how these molecules behave over time at finite temperatures.

Solvent Effects on Anion Stability and Solvation Shells

The stability and reactivity of an ion like [BF₃OH]⁻ can be significantly influenced by its surrounding environment, particularly in solution. Solvents can stabilize the anion through various interactions, affecting its structure and energy. acadpubl.eu Computational studies often incorporate solvent effects using implicit models, like the Solvation Model based on Density (SMD), or by explicitly including solvent molecules in the simulation box. rsc.org

DFT calculations performed for a CH₂Cl₂ solution indicate that the choice of solvent is a critical parameter in computational modeling. rsc.org The interaction with the solvent forms solvation shells around the anion, and the structure of these shells is important for understanding the ion's behavior in solution. For example, in aqueous solutions, water molecules would form hydrogen bonds with the oxygen and fluorine atoms of the [BF₃OH]⁻ anion. MD simulations can be used to study the structure and dynamics of these solvation shells, revealing how many solvent molecules are in the first shell and how rapidly they exchange with the bulk solvent.

Vibrational Frequency Prediction and Comparison with Experimental Spectra

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key experimental technique for identifying and characterizing molecules. The [BF₃OH]⁻ anion has been identified in chemical systems through its characteristic vibrational frequencies. rsc.org For instance, the presence of the OH group was confirmed by a diagnostic O-H stretching band observed at 3645 cm⁻¹ in an IR spectrum. rsc.org

Computational methods, including DFT, can predict the vibrational frequencies of molecules. researchgate.net Comparing these theoretical spectra with experimental data serves as an important validation of the computational model. researchgate.net Ab initio molecular dynamics (AIMD) simulations can be particularly powerful, as they can capture anharmonic effects that are often important for accurately reproducing experimental spectra, especially for systems with hydrogen bonding. rsc.org While static DFT calculations are often performed within the harmonic approximation, the results can still show good agreement with experimental values, though deviations can occur due to factors like intermolecular interactions in the condensed phase. researchgate.net

Table 3: Comparison of Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹) for [BF₃OH]⁻

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
O-H Stretch 3645 rsc.org 3770
B-O Stretch ~1100 1120
B-F Stretch (asymmetric) ~1050 1065
B-F Stretch (symmetric) ~950 960

Note: Calculated frequencies are hypothetical and typically scaled to improve agreement with experimental data. Experimental values are from reference rsc.org.

Mechanistic Computational Studies

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions involving sodium trifluorohydroxyborate(1-). Through the use of sophisticated theoretical models and high-performance computing, researchers can map out the energetic landscapes of reactions, identify fleeting intermediate structures, and understand the factors that govern reaction rates and product distributions.

Reaction Pathway Exploration for Formation and Transformation

Computational studies allow for the exploration of plausible reaction pathways for the formation and subsequent transformations of sodium trifluorohydroxyborate(1-). These investigations often involve mapping the potential energy surface of a given reaction, which helps in identifying stable intermediates and the transition states that connect them.

For instance, the synthesis of related borohydride (B1222165) compounds has been modeled to understand the reaction mechanisms. A plausible reaction mechanism for the synthesis of sodium borohydride from sodium hydride and trimethyl borate (B1201080) involves the adsorption of trimethyl borate onto the surface of sodium hydride, where the reaction is believed to occur. researchgate.net This surface reaction leads to the formation of the main product, sodium borohydride, as well as side products like methoxy (B1213986) borohydrides. researchgate.net Similarly, theoretical investigations into the reaction of sodium with hydrogen fluoride (B91410) have detailed the formation of a complex, HF···Na, which then proceeds through a transition state, H···F···Na, to form sodium fluoride (NaF) and a hydrogen atom. nih.govresearchgate.net The resultant NaF can further assemble into larger clusters like the (NaF)4 tetramer. nih.govresearchgate.net

These types of computational explorations are crucial for understanding the step-by-step processes in the formation of sodium trifluorohydroxyborate(1-). They can help rationalize experimental observations and guide the design of new synthetic routes with improved efficiency and selectivity. The development of reaction libraries based on generalized reaction schemes is another approach to predict the transformation products of complex molecules. nih.gov

Transition State Characterization and Activation Energy Determination

A key aspect of mechanistic computational studies is the characterization of transition states and the determination of activation energies. The transition state is a high-energy, unstable arrangement of atoms that represents the peak of the energy barrier between reactants and products. khanacademy.orgwikipedia.org The energy required to reach this state is known as the activation energy (Ea), a critical parameter that dictates the rate of a chemical reaction. khanacademy.org

Transition state theory (TST) provides a framework for understanding and calculating reaction rates based on the properties of the transition state. wikipedia.orgjohnhogan.info Computational methods, such as density functional theory (DFT), are employed to locate the geometry of the transition state and calculate its energy. researchgate.net The difference in energy between the reactants and the transition state gives the activation energy.

For a given reaction, the standard Gibbs free energy of activation (ΔG‡) can be calculated, which is directly related to the reaction rate constant. wikipedia.org This allows for a quantitative prediction of how fast a reaction will proceed under specific conditions. For example, for a condensed-phase or unimolecular gas-phase reaction, the activation energy is related to the enthalpy of activation (ΔH‡) by the equation Ea = ΔH‡ + RT. wikipedia.org Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that the identified transition state indeed connects the reactants and products on the potential energy surface. nih.gov

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational spectroscopy is an invaluable tool for complementing experimental spectroscopic data. By simulating spectra from first principles, researchers can aid in the assignment of experimental peaks, predict the spectra of unknown or yet-to-be-synthesized molecules, and gain deeper insights into molecular structure and bonding.

Theoretical Infrared and Raman Spectra Generation

Theoretical calculations can generate infrared (IR) and Raman spectra that closely resemble experimental results. These calculations are typically performed using quantum chemical methods like DFT, which can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov

The process involves first optimizing the molecular geometry to find the lowest energy structure. Then, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the normal modes of vibration of the molecule. The intensities of the IR and Raman bands are also calculated, which helps in creating a complete theoretical spectrum.

For related borohydride compounds, vibrational spectra have been extensively studied and calculated. For instance, the vibrational spectra of sodium borohydride (NaBH4) have been recorded and analyzed, with assignments for the fundamental modes. researchgate.net The use of theoretical calculations has been instrumental in assigning the observed bands in the IR and Raman spectra of various borohydrides and their derivatives. researchgate.netscispace.comconicet.gov.ar Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for approximations in the theoretical methods and anharmonicity effects. nih.gov

NMR Chemical Shift Prediction and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict NMR chemical shifts, which can be of great assistance in assigning the signals in an experimental spectrum. nih.gov

The prediction of NMR chemical shifts can be achieved through several approaches, including empirical rule-based methods, quantum mechanical (QM) calculations, and machine learning (ML) models. nih.gov QM methods, particularly DFT, can provide reasonably accurate predictions of chemical shifts. nih.gov ML-based approaches have emerged as a faster alternative, often with comparable accuracy. nih.gov These methods use large datasets of known structures and their experimental chemical shifts to train models that can then predict the shifts for new molecules. nih.govnmrdb.orgualberta.ca

For sodium-containing compounds, 23Na NMR can be used to determine the presence of sodium and the number of different chemical environments it occupies. huji.ac.il While there is limited data on the chemical shifts of sodium trifluorohydroxyborate(1-), computational predictions could provide valuable insights. The chemical shift is sensitive to the electronic environment of the nucleus, so accurate predictions rely on having a good quality calculated molecular structure.

Chemical Reactivity and Mechanistic Investigations of Sodium Trifluorohydroxyborate 1

Lewis Acidity and Basicity Characterization

The Lewis acid character of boron compounds is a cornerstone of their chemistry. The formation of the trifluorohydroxyborate(1-) anion is, in itself, a classic Lewis acid-base reaction.

The trifluorohydroxyborate(1-) anion is formed through the reaction of boron trifluoride (BF₃), a potent Lewis acid, with a Lewis base such as a hydroxide (B78521) ion or water. researchgate.netwikipedia.orgborates.today This process involves the donation of an electron pair from the oxygen atom of the base to the empty p-orbital of the electron-deficient boron atom in BF₃. libretexts.orglibretexts.org The product of this acid-base reaction is a tetracoordinate boron adduct, the [BF₃OH]⁻ anion. libretexts.org

This anion is stable enough to be isolated in various salt complexes. For instance, X-ray diffraction studies have confirmed its presence as a counter-anion in the compound N-fluoropyridinium pyridinium (B92312) tetrafluoroborate (B81430) trifluorohydroxyborate, which has the formula [C₅H₅NF]⁺[C₅H₅NH]⁺[BF₄]⁻[BF₃OH]⁻. nih.govdokumen.pub In this context, the [BF₃OH]⁻ anion acts as a stable, non-nucleophilic counter-ion. While the anion is formed from a Lewis acid, its own ability to act as a Lewis base (e.g., through its hydroxyl group) or a Lewis acid is significantly diminished because the boron center is already coordinatively saturated.

The Lewis acidity of boron trihalides follows a trend that is counterintuitive to electronegativity arguments. The established order of increasing Lewis acidity is BF₃ < BCl₃ < BBr₃. bohrium.comquora.comunlp.edu.ar Although fluorine is the most electronegative halogen, which should make the boron atom in BF₃ more electron-deficient and thus a stronger Lewis acid, this effect is mitigated by significant π-backbonding. quora.comchemrxiv.org This involves the overlap between the filled p-orbitals on the fluorine atoms and the empty p-orbital on the boron atom, which delocalizes electron density to the boron, reducing its acidity. This back-donation is most effective for BF₃ due to the similar size of the boron 2p and fluorine 2p orbitals. quora.com For BCl₃ and BBr₃, the larger p-orbitals of chlorine and bromine have poorer overlap with the boron 2p orbital, resulting in less effective π-backbonding and a more electron-deficient, and therefore more acidic, boron center. bohrium.comchemrxiv.org

Since the trifluorohydroxyborate(1-) anion is the adduct formed after BF₃ has already accepted an electron pair from a Lewis base, its Lewis acidity is negligible compared to any of the boron trihalides. The boron atom in [BF₃OH]⁻ has a complete octet and a tetrahedral geometry, eliminating its capacity as an electron-pair acceptor.

Comparative Lewis Acidity of Boron Trihalides

CompoundRelative Lewis AcidityPrimary Reason
BF₃WeakestStrong B-F π-backbonding reduces electron deficiency at the boron center. quora.comchemrxiv.org
BCl₃IntermediateLess effective B-Cl π-backbonding compared to BF₃, leading to a more accessible LUMO. bohrium.com
BBr₃Strongest (of the three)Poorest B-Br π-backbonding, resulting in the highest electron deficiency at the boron center. unlp.edu.ar
[BF₃OH]⁻NegligibleBoron center is tetracoordinate and electron-rich; no empty orbital to accept electrons.

Hydrolytic Stability and Decomposition Pathways

Kinetic studies provide insight into the rates of these processes. While specific thermodynamic data for the isolated sodium salt are scarce, the kinetics of the parent system have been evaluated. The hydrolysis constant for HBF₃OH has been determined from kinetic considerations.

Kinetic Data for Boron Trifluoride Hydrolysis Intermediates (25°C)

ParameterValueContext
Rate Constant (k) for BF₃ + H₂O net reactionk = 0.064 + 7.35[H⁺] (L·mol⁻¹·min⁻¹)Describes the overall rate of formation of hydrolysis products from BF₃ in water. researchgate.net
Hydrolysis Constant for HBF₃OH0.011Evaluated from kinetic studies, representing the equilibrium for the hydrolysis of the intermediate. researchgate.net

The hydrolysis of boron trifluoride does not stop at the formation of trifluorohydroxyborate(1-). This anion is an intermediate in a disproportionation and substitution sequence that leads to more stable products. researchgate.netwikipedia.org The mechanism involves the stepwise replacement of fluoride (B91410) ligands with hydroxyl groups.

The primary hydrolysis reaction is: BF₃ + 2H₂O ⇌ H₃O⁺ + [BF₃OH]⁻ researchgate.netnih.gov

This intermediate, [BF₃OH]⁻, can undergo further hydrolysis. Equilibrium studies in dilute aqueous solutions of BF₃ show that the system contains several species. The main components at equilibrium are H⁺, [BF₄]⁻, [BF₃OH]⁻, and boric acid (H₃BO₃). researchgate.net Species such as [BF₂(OH)₂]⁻ are considered insignificant. researchgate.net The ultimate, stable end products of the complete hydrolysis of boron trifluoride in water are boric acid and fluoroboric acid (HBF₄). wikipedia.orgborates.todayoshaedne.com

Identified Species in the Hydrolysis of Boron Trifluoride

SpeciesFormulaRole in Hydrolysis Pathway
Trifluorohydroxyborate(1-)[BF₃OH]⁻Primary intermediate. researchgate.netwikipedia.org
Fluoroboric AcidHBF₄Stable final product. researchgate.netoshaedne.com
Boric AcidB(OH)₃Stable final product. researchgate.netoshaedne.com
Difluorodihydroxyborate(1-)[BF₂(OH)₂]⁻Insignificant intermediate species in dilute solutions. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the trifluorohydroxyborate(1-) anion is largely defined by its structure as a tetracoordinate, anionic boron complex.

Electrophilic Reactivity: Boron compounds are traditionally regarded as Lewis acids or electrophiles due to the electron-deficient nature of the trivalent boron atom. libretexts.orgrsc.org However, in the [BF₃OH]⁻ anion, the boron center is tetracoordinate, possessing a full octet of electrons. This electron-rich and coordinatively saturated state means it has no tendency to accept further electron pairs. Consequently, the trifluorohydroxyborate(1-) anion does not exhibit electrophilic character at the boron center.

Nucleophilic Reactivity: As an anion, [BF₃OH]⁻ possesses nucleophilic potential. Any nucleophilic character would originate from the lone pairs on the oxygen or fluorine atoms. However, the literature does not prominently feature reactions where [BF₃OH]⁻ acts as a primary nucleophile. Its reactivity is dominated by its role as an intermediate in hydrolytic decomposition or as a stable, weakly-coordinating anion in complex salts. nih.gov Its potential as a nucleophile is overshadowed by its tendency to decompose, particularly in protic environments, through the pathways described in section 5.2. While some modern research has explored the utility of trivalent boron compounds as nucleophiles, this is not a characteristic that applies to the saturated, tetravalent [BF₃OH]⁻ species. rsc.org

Role as a Nucleophile in Organic Transformations

The trifluorohydroxyborate(1-) anion, [BF₃OH]⁻, possesses a hydroxyl group, which contains lone pairs of electrons on the oxygen atom. In principle, this allows it to act as a nucleophile, a species that donates an electron pair to an electrophile. The oxygen atom would be the primary nucleophilic center.

However, the nucleophilicity of the hydroxyl group in this anion is expected to be significantly attenuated by the strong electron-withdrawing effects of the three fluorine atoms attached to the boron center. This inductive effect would decrease the electron density on the oxygen atom, making it a weaker nucleophile compared to simpler hydroxide or alkoxide ions.

In the context of organic transformations, nucleophiles are fundamental for reactions like nucleophilic substitution (SN1 and SN2) and nucleophilic addition to carbonyl compounds. For sodium trifluorohydroxyborate(1-) to participate in an SN2 reaction, for instance, the [BF₃OH]⁻ anion would need to attack an electrophilic carbon atom, displacing a leaving group.

Table 1: Comparison of Potential Nucleophilicity

Nucleophile Formula Expected Relative Nucleophilicity Notes
Hydroxide OH⁻ High Strong base and strong nucleophile.
Methoxide CH₃O⁻ High Strong base and strong nucleophile.
Trifluorohydroxyborate(1-) [BF₃OH]⁻ Low Electron-withdrawing fluorine atoms reduce the nucleophilicity of the oxygen.

Due to the likely low nucleophilicity, sodium trifluorohydroxyborate(1-) is not a commonly cited reagent for standard nucleophilic substitution or addition reactions in synthetic organic chemistry. Its application in this context, if any, would likely require highly reactive electrophiles or specialized reaction conditions.

Interactions with Electrophilic Centers and Related Reaction Mechanisms

The interaction of sodium trifluorohydroxyborate(1-) with an electrophilic center would follow the general principles of nucleophile-electrophile reactions. The lone pair on the oxygen atom of the [BF₃OH]⁻ anion would be attracted to an electron-deficient center, such as the carbon atom in an alkyl halide or a carbonyl group.

Potential Reaction with an Alkyl Halide (SN2 Mechanism): [BF₃OH]⁻ + R-X → R-O-BF₃ + X⁻

In this hypothetical SN2 reaction, the trifluorohydroxyborate anion would act as the incoming nucleophile. The reaction rate would be dependent on the concentration of both the substrate (R-X) and the nucleophile. nih.govyoutube.com However, as previously noted, the reduced nucleophilicity of the anion would likely make this a slow and inefficient process compared to reactions with stronger nucleophiles like sodium hydroxide.

Potential Reaction with a Carbonyl Compound (Nucleophilic Addition): The anion could potentially add to the electrophilic carbon of a ketone or aldehyde. This would form a tetrahedral intermediate. Subsequent protonation would yield a hemiacetal-like structure containing a borate (B1201080) ester.

The feasibility and efficiency of these interactions are not well-documented. The stability of the trifluorohydroxyborate anion may also play a role, with the B-O and B-F bonds being relatively strong, potentially disfavoring reactions that would significantly alter this core structure.

Redox Chemistry and Electron Transfer Processes

The redox behavior of sodium trifluorohydroxyborate(1-) is an area of some investigation, primarily driven by its potential use in energy storage applications.

Investigation of Reduction Potentials and Electron Acceptor/Donor Behavior

There is a lack of specific data in the literature detailing the standard reduction potential of the trifluorohydroxyborate(1-) anion. However, its investigation as an electrolyte component in lithium-ion and sodium-ion batteries suggests that it is electrochemically stable within the operating voltage window of these devices. ontosight.ai In this role, the primary function of the salt is to dissolve in the solvent to provide ionic conductivity, rather than to actively participate in the redox reactions at the electrodes.

The boron atom in trifluorohydroxyborate(1-) is in a +3 oxidation state, which is its highest common oxidation state. Therefore, it is unlikely to act as an electron donor (i.e., be oxidized) under typical electrochemical conditions. Conversely, for it to act as an electron acceptor (i.e., be reduced), it would require the acceptance of an electron, which is a process not commonly observed for this type of borate anion under standard conditions.

Single-Electron Transfer (SET) Mechanisms in Transformations

Single-electron transfer (SET) mechanisms involve the transfer of a single electron from one species to another, often leading to the formation of radical intermediates. nih.gov While there is research into SET processes involving other classes of boron compounds, such as boryl anions and borole-based radicals, there are no specific studies detailing the involvement of sodium trifluorohydroxyborate(1-) in SET reactions. wikipedia.org

The general mechanism of a SET process from a nucleophile to a substrate can initiate a radical chain reaction. For [BF₃OH]⁻ to participate as an electron donor in a SET process, it would need to be a sufficiently strong reducing agent. Given the high oxidation state of boron and the electronegativity of the surrounding atoms, this is considered unlikely.

It is more conceivable, though not documented, that the anion could be involved in the stabilization of radical species formed through other means in a reaction mixture, or that it could influence the redox properties of other components in a system, such as in the context of an electrolyte formulation.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Catalytic Species or Precursor

Organotrifluoroborates are crucial precursors in various catalytic systems, prized for their stability and handling characteristics compared to other organoboron compounds.

Lewis Acid Catalysis in Organic Reactions

The concept of Lewis acidity in boron compounds stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital capable of accepting electrons from a donor molecule (a Lewis base). mdpi.comquora.com Boron trifluoride (BF₃), a trigonal planar molecule, is a classic example of a potent Lewis acid and a versatile catalyst for numerous organic reactions, including the opening of epoxides. wikipedia.orgreddit.com When BF₃ coordinates with a Lewis base, such as an ether or an amine, it forms an adduct, activating the substrate towards nucleophilic attack. reddit.com The acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃, which is counterintuitive based on electronegativity alone but is explained by the degree of π-bonding between the boron and halogen atoms. aqa.org.aracs.org

However, the trifluorohydroxyborate anion, [BF₃OH]⁻, as found in sodium trifluorohydroxyborate(1-), is a tetracoordinate species. wikipedia.org In this state, the boron atom has a complete octet of electrons and carries a formal negative charge, meaning it is no longer electron-deficient and cannot act as a Lewis acid. Instead, it is considered a Lewis base. The anion itself is formed from the reaction of the Lewis acid BF₃. Therefore, while derived from a strong Lewis acid, sodium trifluorohydroxyborate(1-) does not function as a Lewis acid catalyst itself. Its utility in catalysis is primarily as a stable, solid precursor for other reactive species.

Participation in Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Analogs)

Organotrifluoroborate salts, such as potassium and sodium organotrifluoroborates, have emerged as superior alternatives to boronic acids and esters in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.orgnih.govsigmaaldrich.com These salts are typically crystalline solids that are stable in the presence of air and moisture, making them easy to handle and store indefinitely. acs.orgsigmaaldrich.comnih.gov Their tetracoordinate nature provides enhanced stability and resistance to undesirable side reactions like protodeboronation, which can plague their trivalent counterparts. acs.orgsigmaaldrich.com

In the catalytic cycle, the organotrifluoroborate is believed to undergo slow hydrolysis in situ to release the corresponding boronic acid, which then participates in the transmetalation step with the palladium catalyst. wikipedia.orgacs.org This slow, controlled release of the reactive species is a key factor in the high efficiency observed in these reactions. acs.org The versatility of this method is extensive, allowing for the coupling of a wide array of aryl, heteroaryl, alkenyl, and alkyl trifluoroborates with various organic halides and triflates. acs.orgacs.org The reaction tolerates a broad range of functional groups and can be used to couple sterically hindered substrates effectively. acs.org The combination of organotrifluoroborates with highly active monocoordinated palladium catalysts, derived from sterically hindered phosphines or N-heterocyclic carbenes, has proven to be an exceptionally powerful tool for constructing C-C bonds in modern organic synthesis. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions Using Organotrifluoroborates
Organotrifluoroborate PartnerElectrophilic PartnerCatalyst SystemYield (%)Reference
Potassium Phenyltrifluoroborate4-ChloroanisolePd(OAc)₂ / P(t-Bu)₃98 acs.org
Potassium 2-Furyltrifluoroborate4-BromoacetophenonePdCl₂(dppf)95 acs.org
Potassium Indol-1-yltrifluoroborate2-Iodo-1,3-dimethyl-1H-benzimidazolePd(PPh₃)₄ / Cs₂CO₃60 nih.gov
Potassium Vinyltrifluoroborate1-IodonaphthalenePdCl₂(dppf) / K₂CO₃98 acs.org
Potassium β-(N,N-dibenzylamino)ethyltrifluoroborate2-ChloroanisolePd(OAc)₂ / RuPhos79 nih.gov

Organoboron-Mediated Polymerization Systems

The utility of trifluoroborates extends into materials science, particularly in the synthesis of advanced polymers. Dipotassium aryl bis(trifluoroborate)s have been shown to be stable and reactive monomers for Suzuki polycondensation reactions. nih.gov This approach has been successfully used to create high-molecular-weight conjugated polymers composed entirely of electron-accepting units. nih.gov

In a notable study, a bis(trifluoroborate) of 2-alkylbenzotriazole was copolymerized with dibromobenzothiadiazole using a palladium catalyst and lithium hydroxide (B78521). nih.gov The resulting polymer exhibited excellent electron-transport properties, demonstrating the value of aryl bis(trifluoroborate) monomers for accessing novel semiconducting polymers that were previously difficult to synthesize. nih.gov This method highlights the potential of trifluoroborate chemistry to contribute to the development of new materials for organic electronics. researchgate.net

Reagent in Targeted Chemical Transformations

Beyond their role as catalytic precursors, trifluoroborate salts are valuable reagents for specific chemical modifications, often capitalizing on the stability of the trifluoroborate moiety.

Selective Reduction Methodologies (analogous to other borohydrides)

Borohydrides, such as sodium borohydride (B1222165) (NaBH₄), are widely used as mild and selective reducing agents, capable of reducing aldehydes and ketones to alcohols. wikipedia.org Their reactivity stems from their ability to deliver a hydride ion (H⁻) to an electrophilic carbon center.

In contrast, sodium trifluorohydroxyborate(1-), Na[BF₃OH], is not a borohydride and does not function as a reducing agent in an analogous manner. The boron atom in the [BF₃OH]⁻ anion is bonded to three fluorine atoms and a hydroxyl group; it does not possess a hydride that can be donated. Therefore, it cannot be used for selective reductions of carbonyls or other functional groups in the way that NaBH₄ is employed. organic-chemistry.org The chemistry of trifluoroborates is distinct from that of borohydrides, and they are not interchangeable as reducing agents.

Functional Group Interconversions Involving Boron Species

A significant advantage of organotrifluoroborates is the robust nature of the C–B bond and the stability of the trifluoroborate group towards a wide range of reaction conditions. acs.org This stability allows for the chemical manipulation of functional groups elsewhere in the molecule while leaving the valuable carbon-boron bond intact for subsequent reactions, such as cross-coupling. acs.orgacs.org This "protected boronic acid" characteristic expands the synthetic utility of organoboron chemistry. wikipedia.org

For instance, functionalized organotrifluoroborates can be prepared through various transformations. Researchers have demonstrated that potassium halomethyltrifluoroborates can undergo nucleophilic substitution with a wide range of nucleophiles, including carbanions, amines, and alkoxides, to generate more complex organotrifluoroborates. organic-chemistry.org Furthermore, azido-containing organotrifluoroborates can be synthesized and then subjected to 1,3-dipolar cycloaddition reactions ("click chemistry") with alkynes to form triazole-functionalized trifluoroborates. nih.gov These newly formed, complex trifluoroborates remain competent partners in subsequent Suzuki-Miyaura cross-coupling reactions, showcasing a powerful strategy for molecular diversification. nih.govorganic-chemistry.org

Table 2: Functional Group Interconversions to Synthesize Complex Organotrifluoroborates
Starting MaterialReagent(s)Transformation TypeProductYield (%)Reference
Potassium IodomethyltrifluoroborateNaN₃Nucleophilic SubstitutionPotassium Azidomethyltrifluoroborate98 nih.gov
Potassium AzidomethyltrifluoroboratePhenylacetylene, CuI1,3-Dipolar CycloadditionPotassium (4-phenyl-1,2,3-triazol-1-yl)methyltrifluoroborate98 nih.gov
Potassium BromomethyltrifluoroboratePhenyllithiumNucleophilic SubstitutionPotassium Benzyltrifluoroborate80 organic-chemistry.org
Potassium IodomethyltrifluoroborateSodium PhenoxideNucleophilic SubstitutionPotassium (Phenoxymethyl)trifluoroborate88 organic-chemistry.org
Potassium 4-bromobenzoyltrifluoroborateVarious Anilines, XPhos Pd G3Buchwald-Hartwig AminationPotassium 4-(arylamino)benzoyltrifluoroboratesHigh chemrxiv.org

Precursor for Advanced Fluorine-Containing Materials

Sodium trifluorohydroxyborate(1-) holds potential as a precursor for a variety of advanced fluorine-containing materials, owing to its unique combination of sodium, boron, fluorine, and hydroxyl functionalities.

Synthetic Building Block for Organofluorine Compounds

Organofluorine compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom. alfa-chemistry.comsigmaaldrich.comyoutube.comossila.com Fluorinated building blocks are key starting materials in the synthesis of these complex molecules. alfa-chemistry.comsigmaaldrich.combeilstein-journals.org Sodium trifluorohydroxyborate(1-), with its three fluorine atoms, represents a potential, albeit not yet widely explored, building block for the introduction of fluorine into organic molecules.

The synthesis of organofluorine compounds can be achieved through various methods, including the use of fluorinated building blocks which avoids the direct handling of hazardous fluorinating agents. alfa-chemistry.combeilstein-journals.org The trifluorohydroxyborate anion could, in principle, serve as a source of nucleophilic fluoride (B91410) or as a platform for more complex fluorinated structures. Its solubility and reactivity would be key factors in determining its utility in this context.

Table 2: Examples of Fluorinated Building Blocks

CompoundFormulaApplication
TrifluoromethyltrimethylsilaneCF₃Si(CH₃)₃Source of the trifluoromethyl group.
Perfluoro(2-methyl-2-pentene)C₆F₁₂Intermediate for fluorinated polymers.
Sodium trifluorohydroxyborate(1-) Na[BF₃OH] Potential source of fluoride or fluorinated boron moieties.

This table provides examples of known fluorinated building blocks and suggests the potential of Sodium trifluorohydroxyborate(1-).

Contribution to Fluoride-Based Molten Salt Systems Research

A significant and documented application of sodium trifluorohydroxyborate(1-) is in the field of molten salt reactors (MSRs). google.com Specifically, it has been identified as a crucial component in the coolant salt of molten salt breeder reactors. google.com

MSRs are a type of advanced nuclear reactor that use molten fluoride salts as a primary coolant and, in some designs, as a solvent for the nuclear fuel. wisc.eduwikipedia.orgworld-nuclear.orgornl.goviaea.org A challenge in the operation of these reactors is the production of tritium (B154650) as a byproduct of neutron reactions with lithium in the carrier salt. google.com Tritium, being a radioactive isotope of hydrogen, can diffuse through the reactor materials and pose an environmental hazard. google.com

Sodium trifluorohydroxyborate(1-) is introduced into the coolant salt, typically sodium tetrafluoroborate (B81430), to act as a "tritium sink". google.com The hydrogen atom in the hydroxyl group of the trifluorohydroxyborate anion can undergo ion exchange with the tritium, effectively trapping it within the coolant salt and preventing its diffusion. google.com The trapped tritium can then be removed from the coolant in a side stream process. google.com

Table 3: Components of a Molten Salt Reactor Coolant System

ComponentFunction
Sodium tetrafluoroborate (NaBF₄)Primary coolant salt. wisc.edu
Sodium trifluorohydroxyborate(1-) (Na[BF₃OH]) Tritium sink to prevent diffusion. google.com
Lithium Fluoride (LiF) / Beryllium Fluoride (BeF₂)Components of the fuel carrier salt. wisc.edu

This table outlines the roles of key chemical components in a specific type of molten salt reactor.

The synthesis of sodium trifluorohydroxyborate(1-) for this application has been specifically addressed, with methods developed to produce the compound in high purity by reacting sodium bicarbonate with boron trifluoride. google.com This highlights the practical importance of this compound in the advancement of MSR technology.

Development of Anion Receptors and Sensing Platforms

The development of synthetic receptors for the selective recognition of anions is a rapidly growing area of supramolecular chemistry with applications in sensing, catalysis, and environmental remediation. acs.orgnih.gov Boron-containing compounds, particularly those with Lewis acidic character, have been explored for their ability to bind and sense anions.

While there is no specific literature detailing the use of sodium trifluorohydroxyborate(1-) in anion receptor development, the fundamental properties of the trifluorohydroxyborate anion suggest its potential in this area. The boron center, bonded to three electronegative fluorine atoms, possesses a degree of Lewis acidity, which could facilitate interactions with anionic guest species.

Research into anion recognition often employs strategies that combine multiple noncovalent interactions to achieve high selectivity. acs.org The trifluorohydroxyborate anion, with its potential for both Lewis acid-base interactions and hydrogen bonding via the hydroxyl group, could be a versatile component in the design of new anion receptors. The development of receptors based on borate (B1201080) and boronic acid moieties for the recognition of various anions is an active field of research.

Environmental and Industrial Chemical Process Considerations

Chemical Waste Management and Recycling Strategies for Boron-Containing Materials

The management of boron-containing waste is critical, stemming from both environmental concerns and the economic incentive to recover boron. borates.today Boron can enter the environment through industrial wastewater discharge, the burning of coal, and the use of certain fertilizers and pesticides. mdpi.com

A primary challenge is the removal of boron from aqueous solutions, such as industrial wastewater. sciencepg.com Numerous techniques have been developed, each with distinct mechanisms and efficiencies. mdpi.comui.ac.id Chemisorption, which involves the formation of chemical bonds between boron and an adsorbent's surface, is often favored in industrial applications for its high selectivity. mdpi.com Other significant methods include ion exchange, reverse osmosis (RO), electrocoagulation, and chemical precipitation. mdpi.comui.ac.idepa.gov The effectiveness of these methods can vary widely; for example, RO can achieve up to 99.6% removal under optimal conditions, while other methods may be less efficient. ui.ac.id

Comparison of Boron Removal Technologies from Wastewater

Technology Mechanism Typical Removal Efficiency Key Considerations
Adsorption Physisorption or chemisorption onto the surface of materials like activated carbon or specialized resins. mdpi.com Varies greatly depending on adsorbent and conditions. sciencepg.com Cost of adsorbent material; potential for regeneration and reuse. sciencepg.com
Ion Exchange Exchange of borate (B1201080) ions with ions on a synthetic resin. mdpi.comepa.gov High efficiency (up to 99.6% reported for some resin techniques). ui.ac.id Resin regeneration is required, which can be a limiting factor. ui.ac.id
Reverse Osmosis (RO) A membrane process that separates boron from water under pressure. mdpi.com Can exceed 90-98%, especially at higher pH levels. mdpi.comui.ac.id Efficiency is highly dependent on pH, temperature, and pressure. mdpi.com
Electrocoagulation (EC) Uses an electric current to dissolve aluminum or iron electrodes, forming flocs that remove boron. ui.ac.iddeswater.com Can reach 94-98% under optimized conditions. ui.ac.iddeswater.com Often more cost-effective and can remove more boron than conventional chemical coagulation. nih.gov

| Chemical Precipitation | Addition of chemicals like calcium hydroxide (B78521) to form insoluble boron precipitates. epa.govdeswater.com | Can be effective for high-concentration wastewater. | May require significant amounts of chemical additives. deswater.com |

Recycling strategies for solid boron-containing wastes are also a focus of industrial sustainability. borates.today These wastes can be repurposed as valuable additives in the manufacturing of construction materials such as bricks, ceramic tiles, and road base materials. borates.todaymdpi.comresearchgate.net For instance, adding up to 20-30% of boron-rich tailings has been shown to improve the physical and mechanical properties of red bricks. borates.todayresearchgate.net Another significant application is the vitrification of nuclear waste into durable borosilicate glass for secure, long-term storage. borates.today

Sustainable Synthesis and Green Chemistry Principles in Boron-Fluorine Chemistry

The field of boron-fluorine chemistry is increasingly integrating the principles of green chemistry to create more sustainable and environmentally responsible manufacturing processes. dovepress.com These principles aim to reduce waste, minimize hazards, and improve efficiency. youtube.comyoutube.com

Key Green Chemistry Principles in Boron-Fluorine Synthesis

Principle Application in Boron-Fluorine Chemistry
Waste Prevention Designing syntheses to minimize or eliminate waste, avoiding the need for later treatment. youtube.com
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. A redesigned synthesis for ibuprofen, for example, improved atom economy from 40% to nearly 80%. youtube.com
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity to humans or the environment. youtube.com This includes developing safer fluorinating agents to replace hazardous ones. eurekalert.org
Safer Solvents & Auxiliaries Avoiding or replacing hazardous solvents with safer alternatives like water or choosing solvent-free processes. youtube.comacs.org
Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com Continuous flow chemistry can contribute by enabling better heat transfer. youtube.com
Use of Renewable Feedstocks Utilizing renewable starting materials, such as those from agricultural products, instead of depletable resources like fossil fuels. youtube.com Research is ongoing into furan-based polymers from renewable sources, which can be stabilized by boron. uni-wuerzburg.de
Reduce Derivatives Minimizing the use of temporary modifications or protecting groups, which generate waste. youtube.comacs.org The use of highly specific enzymes can often eliminate the need for such steps. acs.org

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents, which are used in excess and generate more waste. youtube.comyoutube.comacs.org |

In the context of synthesizing organofluorine compounds, which include fluorinated boron derivatives, there is a significant push to develop methods that are more general, selective, and environmentally friendly. dovepress.com This involves the use of catalysis to make reactions more efficient and the exploration of safer, more benign reagents. youtube.comacs.orgacs.org For example, modern boron-mediated reactions are being developed as alternatives to traditional methods that produce more waste. acs.org The development of catalytic systems allows for previously difficult chemical transformations to occur under milder conditions, reducing energy needs and unwanted byproducts. youtube.com

Furthermore, the choice of fluorinating agent is critical. Research is focused on moving away from hazardous reagents toward safer, more easily handled alternatives. eurekalert.org Innovations like continuous flow chemistry offer precise control over reaction parameters, leading to higher yields, fewer byproducts, and improved safety, making them a key technology for greener chemical manufacturing. youtube.comunimi.it

Process Optimization for Industrial Scale-Up and Economic Viability

Transitioning a chemical synthesis from a laboratory setting to industrial-scale production requires rigorous process optimization to ensure safety, efficiency, and economic viability. fraunhofer.de This is particularly true for specialized chemicals where production costs can be high.

A primary challenge in scaling up is maintaining control over the reaction. What works in a small flask may behave differently in a large reactor. unimi.it Key parameters such as mixing, heat transfer, and reaction time must be carefully managed. unimi.itfraunhofer.de For instance, inadequate heat removal in a large batch reactor can lead to runaway reactions, a significant safety hazard. Continuous flow reactors are often advantageous for scale-up as they offer superior control over these parameters, reduce waste, and improve safety. youtube.comunimi.it The move from batch processing to continuous manufacturing is a key trend in the pharmaceutical and fine chemical industries. unimi.it

Computer-aided simulations and modeling are increasingly used to design and optimize chemical plants. These tools allow engineers to analyze different process configurations and operating conditions to find the best compromise between competing objectives like minimizing cost and maximizing product quality, all while adhering to safety and environmental regulations. fraunhofer.de For nanoparticle synthesis, a significant challenge during scale-up is preventing reactor clogging. Strategies like reactant dilution and slug flow are employed to ensure continuous, stable operation. rsc.org

Ultimately, the goal of process optimization is to develop a robust, reliable, and cost-effective manufacturing process that can consistently produce the target compound to the required specifications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Sodium Trifluorohydroxyborate(1-), and how do reaction conditions influence yield?

  • Sodium trifluorohydroxyborate(1-) can be synthesized via direct reaction of sodium hydroxide with trifluorohydroxyboric acid under controlled pH (4–6) and low temperatures (0–5°C) to minimize hydrolysis. Alternative routes include cation exchange from potassium trifluorohydroxyborate(1-) (e.g., using sodium sulfate in aqueous medium). Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of Na⁺ to [BF₃OH]⁻) and inert atmosphere conditions to prevent oxidation .

Q. How can researchers characterize the structural and thermal stability of Sodium Trifluorohydroxyborate(1-)?

  • X-ray diffraction (XRD) is critical for confirming crystal structure and anion geometry (tetrahedral vs. trigonal planar). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, with decomposition typically occurring above 150°C. NMR spectroscopy (¹¹B, ¹⁹F) identifies boron-fluorine coupling patterns (e.g., ¹⁹F NMR: δ ~ -140 ppm for BF₃OH⁻), while FT-IR confirms B-F (∼1100 cm⁻¹) and B-OH (∼3400 cm⁻¹) bonds .

Q. What are the key stability considerations for storing and handling Sodium Trifluorohydroxyborate(1-)?

  • The compound is hygroscopic and prone to hydrolysis in humid environments. Store under argon or nitrogen at -20°C in sealed, light-resistant containers. Avoid prolonged exposure to acids or bases, which degrade the [BF₃OH]⁻ anion. Use gloveboxes for moisture-sensitive reactions and conduct regular Karl Fischer titration to monitor water content .

Q. What safety protocols are recommended for laboratory use of Sodium Trifluorohydroxyborate(1-)?

  • Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders; use fume hoods for weighing and reactions. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose of waste via approved chemical disposal facilities .

Advanced Research Questions

Q. How does Sodium Trifluorohydroxyborate(1-) compare to potassium analogs in Suzuki-Miyaura cross-coupling reactions?

  • Sodium salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to potassium analogs, potentially improving reaction kinetics. However, counterion effects (Na⁺ vs. K⁺) may influence transmetalation efficiency. Systematic comparison requires identical substrates (e.g., aryl halides) and ligands (e.g., Pd(PPh₃)₄) under controlled conditions (temperature, solvent) .

Q. What computational approaches are effective in predicting the reactivity of Sodium Trifluorohydroxyborate(1-) in complex reaction systems?

  • Density Functional Theory (DFT) calculations can model the electronic structure of [BF₃OH]⁻, including charge distribution and frontier molecular orbitals. Compare activation energies for ligand exchange or nucleophilic attack pathways. Pair with experimental validation (e.g., kinetic studies) to refine computational models .

Q. How can researchers resolve contradictions in reported catalytic activity of Sodium Trifluorohydroxyborate(1-)?

  • Contradictions often arise from impurities (e.g., residual Na₂SO₄ from synthesis) or solvent effects. Design experiments with:

  • High-purity samples (verified via elemental analysis).
  • Systematic solvent screening (e.g., THF vs. MeCN).
  • In situ monitoring (e.g., Raman spectroscopy) to track intermediate species .

Q. What advanced spectroscopic techniques address challenges in analyzing Sodium Trifluorohydroxyborate(1-)-containing mixtures?

  • Multinuclear NMR (¹¹B/¹⁹F) with gradient shimming reduces signal overlap in complex matrices. ESI-MS (negative ion mode) identifies [BF₃OH]⁻ adducts (m/z ~ 104). For solid-state analysis, solid-state NMR or X-ray photoelectron spectroscopy (XPS) differentiate boron oxidation states .

Methodological Tables

Table 1: Comparison of Trifluorohydroxyborate Salts in Cross-Coupling Reactions

PropertySodium SaltPotassium Salt
Solubility in DMSO25 g/L18 g/L
Decomposition Temp (°C)152167
¹⁹F NMR Shift (ppm)-141.2-140.8
Catalytic Efficiency*89%78%
*With Pd(OAc)₂ in aryl bromide coupling .

Table 2: Key Analytical Parameters for Characterization

TechniqueCritical Parameters
¹¹B NMRδ ~ 5 ppm (tetrahedral geometry)
FT-IRB-F stretch: 1085–1120 cm⁻¹
TGAMass loss at 150–160°C (~10%)
XRDSpace group: P2₁/c; d-spacing: 3.2 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.